molecular formula C20H22N4O3 B14932787 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B14932787
M. Wt: 366.4 g/mol
InChI Key: KBGQGCYWTJHGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[1-(2-PYRIDINYL)ETHYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phenoxy group, and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[1-(2-PYRIDINYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenoxy and pyridinyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[1-(2-PYRIDINYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and pyridinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[1-(2-PYRIDINYL)ETHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[1-(2-PYRIDINYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and other functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • Sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide
  • Methylenebis(1,2,4-oxadiazole-3-yl)

Uniqueness

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[1-(2-PYRIDINYL)ETHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not possible with simpler or structurally different compounds.

This detailed article provides a comprehensive overview of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-[1-(2-PYRIDINYL)ETHYL]ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C20H22N4O3/c1-13(2)19-23-20(27-24-19)15-7-9-16(10-8-15)26-12-18(25)22-14(3)17-6-4-5-11-21-17/h4-11,13-14H,12H2,1-3H3,(H,22,25)

InChI Key

KBGQGCYWTJHGNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.